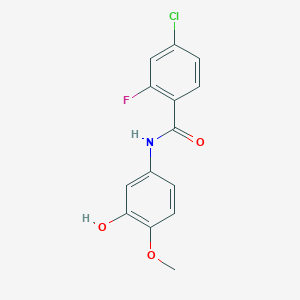![molecular formula C13H17N3O2 B6604597 tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate CAS No. 2773479-71-1](/img/structure/B6604597.png)
tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is an organic compound that has been used in a variety of scientific research applications. This compound is a member of the pyrrolo[1,2-c]pyrimidine family and is composed of a tert-butyl group attached to a seven-membered ring containing nitrogen and carbon atoms. This compound is known to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
Scientific Research Applications
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has been used in a variety of scientific research applications, ranging from drug discovery to synthetic organic chemistry. In drug discovery, the compound has been used in the synthesis of novel small molecules and peptides, as well as in the development of new therapeutic agents. In synthetic organic chemistry, the compound has been used as a catalyst in a variety of reactions, including the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is not yet fully understood. However, it is believed to act as a non-competitive inhibitor of enzymes, such as proteases and phosphatases. This inhibition is thought to be mediated by the formation of a covalent bond between the tert-butyl group and the enzyme’s active site.
Biochemical and Physiological Effects
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has been shown to have a variety of biochemical and physiological effects. In particular, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other small molecules. Additionally, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, nucleic acids, and lipids.
Advantages and Limitations for Lab Experiments
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate has a number of advantages when used in laboratory experiments. First, the compound is relatively easy to synthesize from commercially available starting materials. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound has a low toxicity, making it safe to use in a variety of laboratory experiments.
However, there are also a number of limitations when using tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate in laboratory experiments. First, the compound is relatively expensive to synthesize, making it cost-prohibitive for some experiments. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound has a relatively low affinity for many enzymes, making it difficult to use in enzyme-based experiments.
Future Directions
The future of tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate is promising, as there are a number of potential applications for this compound. First, the compound could be used in the development of new therapeutic agents, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other small molecules. Additionally, the compound could be used in the synthesis of novel small molecules and peptides, as it has been shown to act as a catalyst in a variety of reactions. Finally, the compound could be used in the development of new diagnostic tools, as it has been shown to inhibit the activity of enzymes involved in the metabolism of proteins, nucleic acids, and lipids.
Synthesis Methods
Tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate can be synthesized from commercially available starting materials, such as 7-methylpyrrolo[1,2-c]pyrimidine, tert-butyl isocyanate, and potassium carbonate. The reaction is carried out in a three-step process. First, the 7-methylpyrrolo[1,2-c]pyrimidine is reacted with tert-butyl isocyanate to form an intermediate compound. This intermediate compound is then reacted with potassium carbonate to form the desired product, tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate.
properties
IUPAC Name |
tert-butyl N-(7-methylpyrrolo[1,2-c]pyrimidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-5-6-10-7-11(14-8-16(9)10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNBZSDSEJQBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=NC(=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

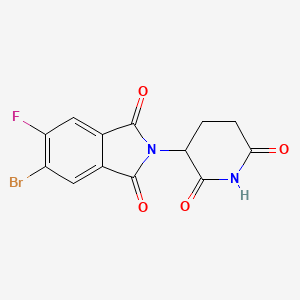

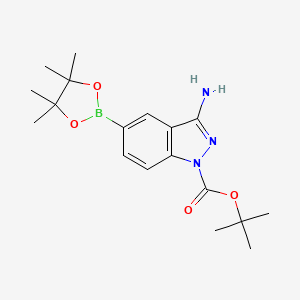
![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
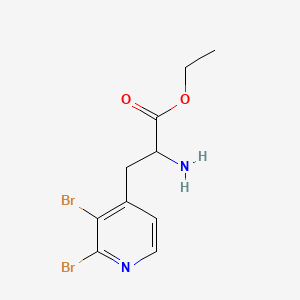
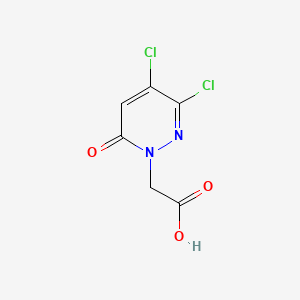
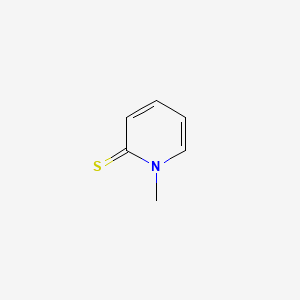

![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)
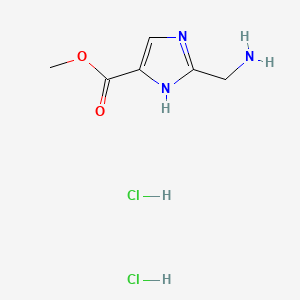

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

